molecular formula C18H20N2O3 B4235127 N-benzyl-2-[(ethoxyacetyl)amino]benzamide

N-benzyl-2-[(ethoxyacetyl)amino]benzamide

Cat. No. B4235127
M. Wt: 312.4 g/mol
InChI Key: MNLNGMNOHJUDRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-[(ethoxyacetyl)amino]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BEAB and has a molecular formula of C18H20N2O3. In

Scientific Research Applications

N-benzyl-2-[(ethoxyacetyl)amino]benzamide has potential applications in various fields of scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models. Additionally, it has been studied for its potential as an analgesic and has shown to reduce pain in animal models.

Mechanism of Action

The mechanism of action of N-benzyl-2-[(ethoxyacetyl)amino]benzamide is not fully understood. However, it is believed to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It is also believed to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
N-benzyl-2-[(ethoxyacetyl)amino]benzamide has been found to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been found to induce apoptosis in cancer cells and inhibit cell proliferation. Additionally, it has been found to reduce pain in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-benzyl-2-[(ethoxyacetyl)amino]benzamide in lab experiments is its potential as an anticancer agent. It has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. Additionally, it has been found to have anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of various inflammatory and pain-related conditions.
One of the limitations of using N-benzyl-2-[(ethoxyacetyl)amino]benzamide in lab experiments is its limited availability and high cost. The synthesis of this compound is complex and requires specialized equipment and expertise. Additionally, its potential toxicity and side effects need to be thoroughly investigated before it can be used in clinical trials.

Future Directions

There are several future directions for the research on N-benzyl-2-[(ethoxyacetyl)amino]benzamide. One direction is to investigate its potential as a treatment for various inflammatory conditions such as arthritis and asthma. Another direction is to investigate its potential as an analgesic for the treatment of pain-related conditions. Additionally, further research is needed to investigate its potential as an anticancer agent and its mechanism of action in inhibiting the growth of cancer cells. Finally, research is needed to investigate the potential toxicity and side effects of this compound before it can be used in clinical trials.
Conclusion:
In conclusion, N-benzyl-2-[(ethoxyacetyl)amino]benzamide is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields of scientific research.

properties

IUPAC Name

N-benzyl-2-[(2-ethoxyacetyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-2-23-13-17(21)20-16-11-7-6-10-15(16)18(22)19-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLNGMNOHJUDRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=CC=CC=C1C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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